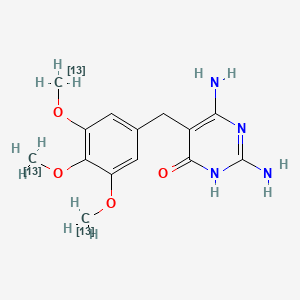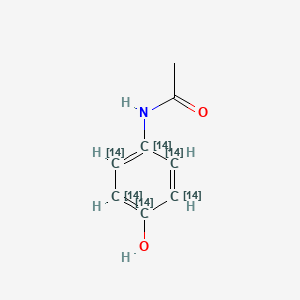![molecular formula C31H44N2O6 B13834444 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester (Mixture of Diastereomers) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of Repaglinide, a well-known medication used to manage blood sugar levels in individuals with type 2 diabetes. The addition of hydroxy and methoxymethyl groups, along with the ethyl ester moiety, imparts distinct chemical characteristics to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester involves multiple steps, starting from the parent compound, Repaglinide. The process typically includes:
Hydroxylation: Introduction of a hydroxy group at the 3’ position.
Methoxymethylation: Addition of a methoxymethyl group to the hydroxy group.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in large-scale manufacturing. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学的研究の応用
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the management of diabetes and related metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors involved in glucose metabolism, thereby influencing blood sugar levels. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a role in enhancing insulin secretion and improving insulin sensitivity.
類似化合物との比較
Similar Compounds
Repaglinide: The parent compound, used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Mitiglinide: A compound with comparable effects on glucose metabolism.
Uniqueness
3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester stands out due to its unique structural modifications, which may confer enhanced stability, bioavailability, and efficacy compared to its parent compound and other similar agents. These modifications also open up new avenues for research and potential therapeutic applications.
特性
分子式 |
C31H44N2O6 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
ethyl 2-ethoxy-4-[2-[[1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C31H44N2O6/c1-6-37-29-18-23(14-15-26(29)31(35)38-7-2)19-30(34)32-27(17-22(3)4)25-12-8-9-13-28(25)33-16-10-11-24(20-33)39-21-36-5/h8-9,12-15,18,22,24,27H,6-7,10-11,16-17,19-21H2,1-5H3,(H,32,34) |
InChIキー |
SGGIFJXVFAMIEC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)OCOC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


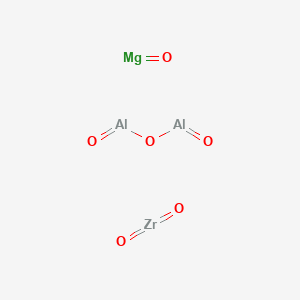
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
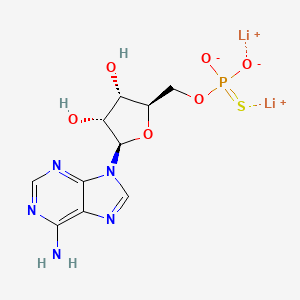
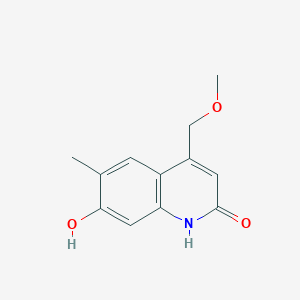
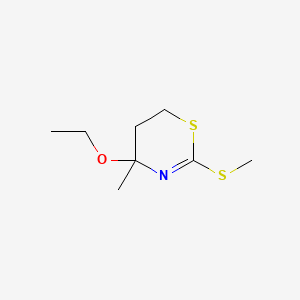
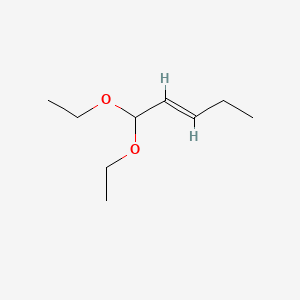


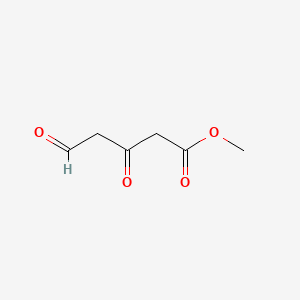
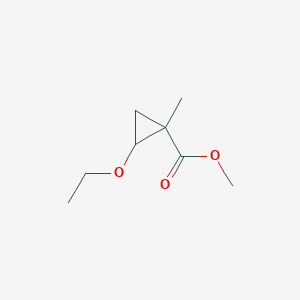
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
